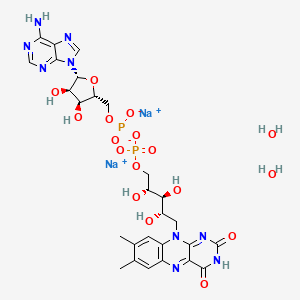
Flavin adenine dinucleotide disodium salt dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavin adenine dinucleotide disodium salt dihydrate is a redox cofactor involved in various important enzymatic reactions in metabolism. This compound is essential for the function of several flavoproteins, including succinate dehydrogenase and α-ketoglutarate dehydrogenase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Flavin adenine dinucleotide disodium salt dihydrate can be synthesized through the phosphorylation of riboflavin (vitamin B2) followed by the condensation with adenosine diphosphate. The reaction typically involves the use of phosphorylating agents and specific reaction conditions to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using microorganisms that naturally produce riboflavin. The riboflavin is then chemically modified to produce the desired compound. This method ensures a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Flavin adenine dinucleotide disodium salt dihydrate undergoes several types of chemical reactions, including oxidation-reduction (redox) reactions, where it acts as an electron carrier. It can be reduced to form flavin adenine dinucleotide dihydro, which is then reoxidized in various metabolic pathways .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nicotinamide adenine dinucleotide phosphate (NADPH) and other reducing agents. The reactions typically occur under physiological conditions, such as in the presence of specific enzymes and cofactors .
Major Products Formed: The major products formed from the reactions involving this compound include reduced flavin adenine dinucleotide dihydro and various metabolites produced in metabolic pathways such as the citric acid cycle .
Wissenschaftliche Forschungsanwendungen
Flavin adenine dinucleotide disodium salt dihydrate has a wide range of scientific research applications. It is used as a redox cofactor in studies involving flavoproteins, which are essential for various metabolic processes . In biology, it is used to study the mechanisms of enzyme action and electron transport . In medicine, it is used to investigate the role of flavoproteins in diseases and to develop potential therapeutic agents . In industry, it is used in the production of various biotechnological products and as a component in diagnostic assays .
Wirkmechanismus
The mechanism of action of flavin adenine dinucleotide disodium salt dihydrate involves its role as an electron carrier in redox reactions. It participates in the transfer of electrons in various metabolic pathways, including the citric acid cycle and the electron transport chain . The molecular targets of this compound include various enzymes and proteins that require flavin adenine dinucleotide as a cofactor for their activity .
Vergleich Mit ähnlichen Verbindungen
Flavin adenine dinucleotide disodium salt dihydrate is similar to other flavin cofactors, such as flavin mononucleotide and riboflavin. it is unique in its ability to participate in a wider range of redox reactions and its role in more complex metabolic pathways . Other similar compounds include nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, which also function as electron carriers but have different roles and specificities in metabolic processes .
Eigenschaften
Molekularformel |
C27H35N9Na2O17P2 |
|---|---|
Molekulargewicht |
865.5 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate |
InChI |
InChI=1S/C27H33N9O15P2.2Na.2H2O/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;;2*1H2/q;2*+1;;/p-2/t14-,15+,16+,19-,20+,21+,26+;;;;/m0..../s1 |
InChI-Schlüssel |
BQQMQIKEGQFKBM-GJXCDVRXSA-L |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.O.[Na+].[Na+] |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


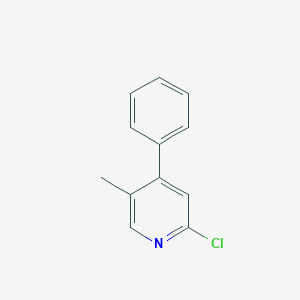

![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)



![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)

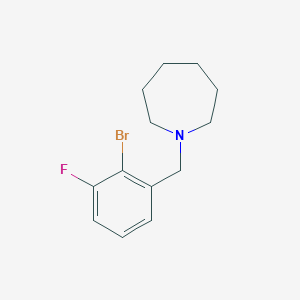
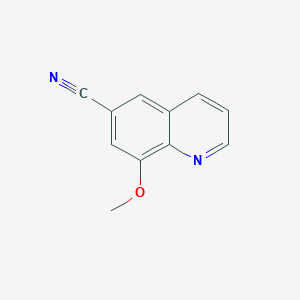
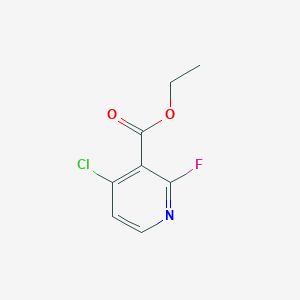

![3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12958845.png)
![4-(1-(2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl)benzoic acid](/img/structure/B12958848.png)
